molecular formula C12H17NO B3198695 Cyclobutyl(4-methoxyphenyl)methanamine CAS No. 1016507-26-8

Cyclobutyl(4-methoxyphenyl)methanamine

Cat. No. B3198695
CAS RN: 1016507-26-8
M. Wt: 191.27 g/mol
InChI Key: RTEXSAKWKBDMGM-UHFFFAOYSA-N
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Description

Cyclobutyl(4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for Cyclobutyl(4-methoxyphenyl)methanamine is 1S/C12H17NO/c1-14-11-7-5-10 (6-8-11)12 (13)9-3-2-4-9/h5-9,12H,2-4,13H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

“Cyclobutyl(4-methoxyphenyl)methanamine” is used in organic synthesis . It can serve as a building block in the synthesis of various complex organic compounds. Its unique structure, which includes a cyclobutyl ring and a methoxyphenyl group, can contribute to the properties of the final product .

Chromophore Development

With properly positioned substituting groups, compounds similar to “Cyclobutyl(4-methoxyphenyl)methanamine” can offer a chromophore with a large molar extinction coefficient . This makes it potentially useful in the development of dyes and pigments, as well as in photovoltaic applications .

Amination Reactions

The compound can be used in amination reactions of functionalized aryl bromides . This is a key step in the synthesis of many pharmaceuticals and biologically active compounds .

Synthesis of Functionalized Organopolyphosphazenes

“Cyclobutyl(4-methoxyphenyl)methanamine” can be used in the synthesis of functionalized organopolyphosphazenes . These compounds have potential applications in a variety of fields, including materials science and medicine .

Synthesis of Analogs of Myoseverin

The compound can be used in the synthesis of analogs of myoseverin . Myoseverin is a compound known for its antiproliferative activities, making it of interest in cancer research .

Development of Fine Chemicals

“Cyclobutyl(4-methoxyphenyl)methanamine” can be used in the development of fine chemicals . For example, it can be used in the synthesis of “4-(4-Methoxyphenyl)butan-2-one”, also known as “raspberry ketone methyl ether”, which is used extensively in several consumer products such as raspberry scent, food additives, and insect attractants .

Safety and Hazards

Cyclobutyl(4-methoxyphenyl)methanamine is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9,12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEXSAKWKBDMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(4-methoxyphenyl)methanamine

CAS RN

1016507-26-8
Record name cyclobutyl(4-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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